molecular formula C8H10Cl3NO B12510583 2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Cat. No.: B12510583
M. Wt: 242.5 g/mol
InChI Key: MHVBQPIPUIGSRB-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 3,4-dichlorophenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired enantiomeric excess and chemical purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBQPIPUIGSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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